molecular formula C6H4Br2ClN B2382489 3,5-Dibromo-4-chloroaniline CAS No. 35754-04-2

3,5-Dibromo-4-chloroaniline

Cat. No. B2382489
CAS RN: 35754-04-2
M. Wt: 285.36
InChI Key: STUCDJFRZFSHTB-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .


Physical And Chemical Properties Analysis

“3,5-Dibromo-4-chloroaniline” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .

Scientific Research Applications

Bioremediation Potential

3,5-Dibromo-4-chloroaniline and similar chloroaniline compounds have been studied for their potential in bioremediation, particularly in polluted aquifers. These compounds can undergo biological dehalogenation under methanogenic conditions, with microorganisms catalyzing the sequential replacement of halogens with protons. This process is significant for suggesting new bioremediation methods for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Environmental and Health Monitoring

Studies have been conducted to understand the presence and impact of chloroanilines like 3,5-Dichloroaniline in the environment and human health. For instance, the determination of dichloroanilines in human urine has been performed to assess exposure from pesticides and other sources, highlighting the need for monitoring these compounds in public health contexts (Turci et al., 2006).

Soil and Sediment Interaction

Research into the interaction of chloroanilines with soil and sediment has been significant. Studies have focused on characterizing bacteria that can degrade chloroanilines in these environments. For example, bacteria capable of degrading 3,4-Dichloroaniline have been isolated from seaside sediment, highlighting the role of natural bioremediation in environmental management (Kang & Kim, 2007).

Chemical Synthesis and Reactions

Chloroanilines are used in chemical synthesis, leading to the formation of various compounds. Studies have examined the formation of brominated anilinium cations from chloroanilines, contributing to the understanding of redox processes and the synthesis of novel compounds (Willett, 2001).

Industrial and Agricultural Applications

Chloroanilines, including 3,5-Dibromo-4-chloroaniline, are intermediate products in the synthesis of herbicides, dyes, and pharmaceuticals. Their degradation products, such as 3,4-dichloroaniline, are the focus of studies investigating the degradation of herbicides and the potential pollution caused by these compounds (Brunsbach & Reineke, 1993).

properties

IUPAC Name

3,5-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCDJFRZFSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-chloroaniline

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